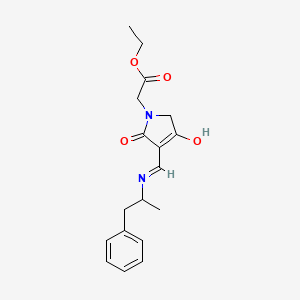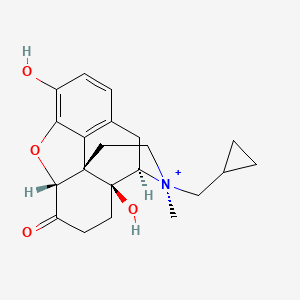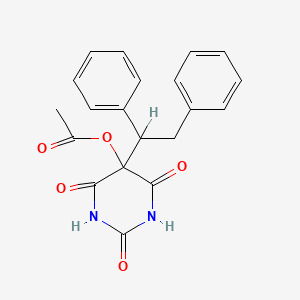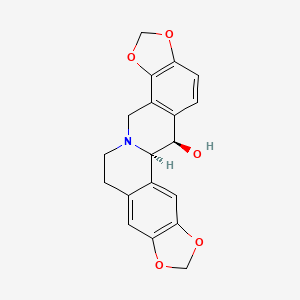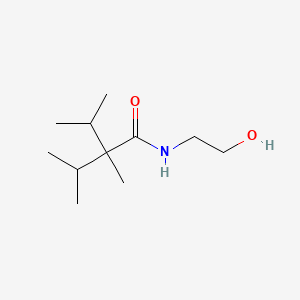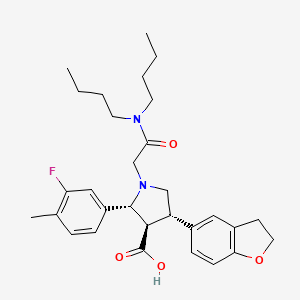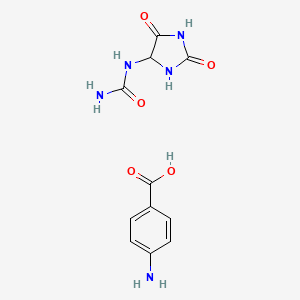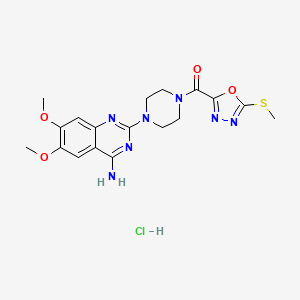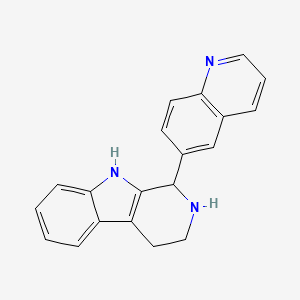
2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-chlorophenyl)-3-oxobutyramide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) is a complex organic compound characterized by its biphenyl structure with dimethoxy and azo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) typically involves multiple steps. The initial step often includes the preparation of the biphenyl core, followed by the introduction of dimethoxy groups. The azo groups are then incorporated through diazotization and coupling reactions. The final step involves the formation of the butanamide structure through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s azo groups make it useful in studying enzyme-catalyzed reduction reactions and as a probe for biological systems.
Industry: It can be used in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) involves its interaction with molecular targets through its functional groups. The azo groups can undergo reduction to form amines, which can then interact with various biological molecules. The biphenyl structure provides rigidity and stability, allowing the compound to interact with specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 3,3’-dimethoxy-: This compound shares the biphenyl and dimethoxy structure but lacks the azo and butanamide groups.
6,6’-[(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin): Similar in having a biphenyl core with dimethoxy groups but differs in its functional groups and overall structure.
Uniqueness
Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both azo and butanamide groups, along with the biphenyl core, makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
68703-78-6 |
|---|---|
Fórmula molecular |
C34H30Cl2N6O6 |
Peso molecular |
689.5 g/mol |
Nombre IUPAC |
2-[[4-[4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C34H30Cl2N6O6/c1-19(43)31(33(45)37-25-11-7-5-9-23(25)35)41-39-27-15-13-21(17-29(27)47-3)22-14-16-28(30(18-22)48-4)40-42-32(20(2)44)34(46)38-26-12-8-6-10-24(26)36/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46) |
Clave InChI |
JDEPQIDGFSCDMA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


